“N3-ethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 193070-18-7 and a molecular weight of 137.18 . It has a linear formula of C7H11N3 .
“N3-ethylpyridine-2,3-diamine” has a molecular weight of 137.18 . No further specific physical and chemical properties were found in the search results.
The synthesis of N3-ethylpyridine-2,3-diamine typically involves several steps:
In industrial settings, continuous flow reactors can enhance the efficiency of these reactions, allowing for large-scale production .
The molecular structure of N3-ethylpyridine-2,3-diamine can be described using its InChI representation: InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10)
. The compound features:
The presence of these functional groups influences the compound's reactivity and interaction with biological targets.
N3-ethylpyridine-2,3-diamine participates in several types of chemical reactions:
These reactions are facilitated by its electron-rich nitrogen atoms which enhance its nucleophilicity.
The mechanism of action for N3-ethylpyridine-2,3-diamine involves its interaction with specific enzymes and proteins. It can act as either an inhibitor or activator depending on the target enzyme. The binding occurs at active sites on proteins, which alters their conformation and subsequently affects their biochemical pathways . This property makes it valuable in pharmacological studies.
N3-ethylpyridine-2,3-diamine exhibits several notable physical and chemical properties:
These properties are crucial for its application in various chemical processes and biological systems.
N3-ethylpyridine-2,3-diamine has diverse applications across several fields:
The versatility of N3-ethylpyridine-2,3-diamine underscores its importance in both academic research and industrial applications. Its unique structural features facilitate a wide range of chemical reactions that are valuable in synthetic chemistry and biochemistry alike.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: